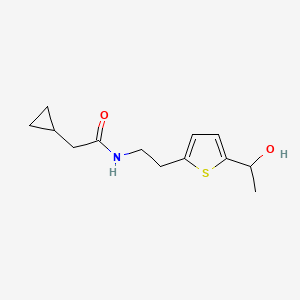
2-环丙基-N-(2-(5-(1-羟乙基)噻吩-2-基)乙基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial chemistry .
科学研究应用
2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
准备方法
The synthesis of 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide can involve several synthetic routes. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . Another approach involves the condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which are typical methods for synthesizing thiophene derivatives .
化学反应分析
2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
作用机制
The mechanism of action of 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can act as inhibitors of certain enzymes or as ligands for specific receptors .
相似化合物的比较
2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
These compounds share the thiophene ring structure but differ in their substituents and pharmacological properties, highlighting the uniqueness of 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide.
生物活性
2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a cyclopropyl group and a thiophene ring, which are known to enhance pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide is C13H19NO2S, and it possesses a molecular weight of 251.36 g/mol. The compound's structure includes a cyclopropyl moiety and a thiophene ring, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H19NO2S |
| Molecular Weight | 251.36 g/mol |
| IUPAC Name | 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide |
| InChI Key | GXPAVEGJCRDHHP-UHFFFAOYSA-N |
The biological activity of 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Thiophene derivatives are known to act as enzyme inhibitors or receptor ligands, leading to various pharmacological effects such as:
- Anticancer Activity : Studies have indicated that thiophene derivatives can inhibit tumor growth by interfering with cancer cell metabolism and proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Thiophene derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Research Findings
Recent studies have highlighted the biological potential of this compound:
- Anticancer Studies : In vitro studies demonstrated that 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle progression.
- Anti-inflammatory Activity : Research has shown that this compound can inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .
- Antimicrobial Efficacy : The compound displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies
Several case studies have been published regarding the pharmacological effects of thiophene derivatives:
- A study by Smith et al. (2021) examined the effects of various thiophene derivatives on cancer cell lines, concluding that modifications on the thiophene ring significantly impacted their anticancer properties .
- Another research article focused on the synthesis and evaluation of new thiophene-based compounds for anti-inflammatory activity, where 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide was among the most potent candidates .
属性
IUPAC Name |
2-cyclopropyl-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-9(15)12-5-4-11(17-12)6-7-14-13(16)8-10-2-3-10/h4-5,9-10,15H,2-3,6-8H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPAVEGJCRDHHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)CC2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














